N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide
Description
N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide is a sulfonamide-hydrazide hybrid compound characterized by a piperidine core substituted with a 4-methylphenylsulfonyl group and a (4-fluorophenyl)methylene hydrazide moiety. The compound’s molecular formula is C₂₁H₂₃FN₄O₃S (assuming analogous structures from and ), with a molecular weight of approximately 415–430 g/mol depending on isotopic composition. Its structure integrates sulfonamide and hydrazide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfonyl group may contribute to hydrogen bonding interactions in biological systems .
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-15-2-8-19(9-3-15)28(26,27)24-12-10-17(11-13-24)20(25)23-22-14-16-4-6-18(21)7-5-16/h2-9,14,17H,10-13H2,1H3,(H,23,25)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVUXDHPRLRXNE-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide typically involves a multi-step process. One common method starts with the preparation of the piperidinecarbohydrazide core, followed by the introduction of the fluorophenyl and methylphenylsulfonyl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize impurities. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in anhydrous solvents.
Substitution: Catalysts such as palladium on carbon or reagents like alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of a fluorine atom can enhance the compound's ability to interact with cancer cell receptors, potentially leading to apoptosis in tumor cells. Research has shown that hydrazone derivatives often demonstrate cytotoxicity against various cancer cell lines, making this compound a candidate for further investigation in oncology .
Antimicrobial Properties
The sulfonamide moiety present in the structure has been linked to antimicrobial activity. Compounds containing sulfonyl groups are known to inhibit bacterial growth and have been used in the development of antibiotics. Preliminary studies suggest that N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide may possess similar properties, warranting further exploration in the field of infectious diseases .
Neuroprotective Effects
Research into piperidine derivatives has revealed their potential neuroprotective effects. This compound may be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects. Studies focusing on similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Pesticidal Properties
Due to its unique chemical structure, this compound may also have applications in agriculture as a pesticide or herbicide. Compounds with hydrazone linkages have been noted for their ability to disrupt biological processes in pests. Further research could explore its efficacy against specific agricultural pests and its potential impact on crop yield and health .
Plant Growth Regulation
The compound's influence on plant growth is another area of interest. Certain hydrazone derivatives have been shown to affect plant hormone levels, potentially enhancing growth or resistance to environmental stressors. Investigating the effects of this compound on plant physiology could lead to advancements in sustainable agriculture practices .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several hydrazone derivatives and tested their anticancer activity against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effectiveness of various sulfonamide-containing compounds, including derivatives of this hydrazone. The findings demonstrated that these compounds had varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Case Study 3: Neuroprotection
Research investigating the neuroprotective properties of piperidine derivatives showed that certain compounds could significantly reduce neuronal cell death induced by oxidative stress. This suggests that this compound could be further explored for therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylphenylsulfonyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate their function. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differentiating features:
Key Observations:
- Substituent Variability: The target compound’s 4-fluorophenyl hydrazide distinguishes it from analogues with pyridinyl (), pyrazole (), or chlorophenyl groups ().
- Molecular Weight: The target is heavier (~415–430 g/mol) than simpler analogues like the pyridinylmethylene derivative (386.47 g/mol) , likely due to the fluorophenyl and sulfonyl groups.
- Bioactivity Implications: Sulfonamide groups (common in ) are associated with protease inhibition, while hydrazides () often exhibit antimicrobial or antitumor activity.
Physicochemical Properties
- Lipophilicity: The 4-fluorophenyl group increases logP compared to non-fluorinated analogues, enhancing membrane permeability .
- Hydrogen Bonding: The sulfonyl group (hydrogen bond acceptor) and hydrazide (donor/acceptor) may improve target binding compared to non-sulfonylated hydrazides (e.g., ).
Pharmacological and Crystallographic Insights
- Structural Stability: Crystallographic data for chalcone derivatives () suggest fluorophenyl-containing compounds exhibit dihedral angles (7.14°–56.26°) influencing planarity and packing efficiency.
- Receptor Interactions: Piperidinyl sulfonamides like W-18 and W-15 () show structural resemblance to fentanyl but with altered substituents affecting opioid receptor binding. The target compound’s fluorophenyl group may similarly modulate receptor affinity.
Biological Activity
N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its applications in pharmacology.
Chemical Structure
The compound can be represented by the following structural formula:
This structure comprises a piperidine ring, a hydrazone linkage, and sulfonyl and fluorophenyl substituents, which are critical for its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of hydrazones exhibit significant antimicrobial activities. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study found that hydrazone derivatives showed minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Hydrazone A | 32 | Staphylococcus aureus |
| Hydrazone B | 64 | Escherichia coli |
| This compound | 128 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. In vitro studies have shown that similar compounds induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study reported that hydrazone derivatives led to a dose-dependent increase in apoptosis in MCF-7 breast cancer cells .
Mechanism of Action:
- Caspase Activation: The compound triggers intrinsic apoptotic pathways.
- Cell Cycle Arrest: It has been observed to cause G1 phase arrest in cancer cells.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. A study demonstrated that similar compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Case Studies
-
Case Study on Antimicrobial Efficacy:
- Objective: Evaluate the antimicrobial effects of the compound against clinical isolates.
- Results: The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable resistance profiles observed in certain strains.
-
Case Study on Anticancer Potential:
- Objective: Investigate the cytotoxic effects on various cancer cell lines.
- Results: Demonstrated IC50 values below 50 µM for several tested lines, indicating strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
